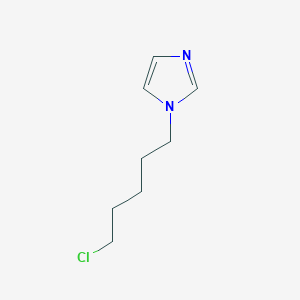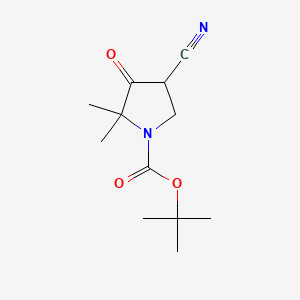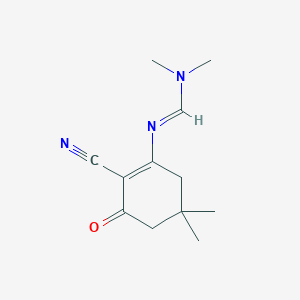
1-(5-chloropentyl)-1H-imidazole
Overview
Description
1-(5-Chloropentyl)-1H-imidazole (CPI) is an organochlorine compound with a wide range of applications in chemical synthesis, biological research, and pharmacology. It is a versatile building block for organic synthesis, and its unique structure has enabled it to be used in a variety of scientific research applications. CPI has been found to possess a range of biochemical and physiological effects, and its advantages and limitations for laboratory experiments must be considered before its use.
Scientific Research Applications
Corrosion Inhibition
Imidazole derivatives are known for their corrosion inhibition properties. A study by Ouakki et al. (2019) explored the adsorption and corrosion inhibition properties of two imidazole derivatives for mild steel in sulfuric acid medium, demonstrating high inhibition efficiency through electrochemical methods and quantum chemical calculations (Ouakki et al., 2019).
Medicinal Chemistry
Imidazole rings are prominent in natural products and synthetic molecules, offering a wide range of biological activities. Zhang et al. (2014) provided a comprehensive review of imidazole-based compounds in medicinal chemistry, highlighting their applications in treating various diseases due to their ability to bind with enzymes and receptors (Zhang et al., 2014).
Synthesis and Pharmacological Evaluation
Wiglenda et al. (2005) synthesized and evaluated 1H-imidazoles for their biological activity, including hormonal activity and antiproliferative effects against human breast cancer cell lines, showcasing the structural activity relationship and potential as cytotoxic inhibitors (Wiglenda et al., 2005).
Organic Synthesis
Gurav et al. (2022) reported on the synthesis of 2,4,5-trisubstituted imidazoles using Amberlite IR-120(H) as a catalyst, emphasizing the importance of imidazole derivatives in organic synthesis and their broad medicinal applications, including as kinase inhibitors and glucagon receptor antagonists (Gurav et al., 2022).
Spectroscopic Analysis and Molecular Docking
Thomas et al. (2018) conducted a study on the synthesis of imidazole derivatives, followed by spectroscopic characterization and reactivity studies. Their work included DFT calculations and molecular docking, indicating the potential for antimicrobial activity (Thomas et al., 2018).
properties
IUPAC Name |
1-(5-chloropentyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2/c9-4-2-1-3-6-11-7-5-10-8-11/h5,7-8H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFGBEKTDJMLNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-chloropentyl)-1H-imidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1451821.png)

![3-{5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B1451825.png)
![2-({[(4-Chlorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid](/img/structure/B1451826.png)
![N-methyl-[1-(2-furylmethyl)piperid-4-yl]methylamine](/img/structure/B1451828.png)

![[4-(4-Ethoxyphenyl)oxan-4-yl]methanamine](/img/structure/B1451831.png)
![6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1451833.png)

